molecular formula C7H13NO B1319752 8-Azabicyclo[3.2.1]octan-2-ol CAS No. 1408075-80-8

8-Azabicyclo[3.2.1]octan-2-ol

Cat. No.: B1319752
CAS No.: 1408075-80-8
M. Wt: 127.18 g/mol
InChI Key: AOYUQKRGAQMSJV-UHFFFAOYSA-N
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Description

8-Azabicyclo[321]octan-2-ol is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic starting materials that contain the required stereochemical information . This approach allows for the stereocontrolled formation of the bicyclic scaffold. Another method involves the desymmetrization of achiral tropinone derivatives, which provides an alternative route to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic attack, intramolecular cyclization, and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-2-ol has significant potential in scientific research due to its unique structure and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]octan-2-ol can be compared with other similar compounds, such as:

The uniqueness of 8-Azabicyclo[32

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYUQKRGAQMSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307417
Record name 8-Azabicyclo[3.2.1]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-80-8
Record name 8-Azabicyclo[3.2.1]octan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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